4-[Di(1H-pyrrol-2-yl)methyl]phenol
Description
4-[Di(1H-pyrrol-2-yl)methyl]phenol is a dipyrromethane derivative characterized by a phenolic core substituted with two 1H-pyrrole groups. This compound serves as a critical intermediate in synthesizing complex fluorophores and supramolecular architectures. For example, it was utilized in the synthesis of 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene, a bis-dipyrromethane fluorophore developed via Lewis acid-catalyzed reactions between pyrrole and a dialdehyde precursor . The phenolic hydroxyl group enhances hydrogen-bonding capabilities, influencing both reactivity and crystallinity .
Properties
CAS No. |
414866-50-5 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]phenol |
InChI |
InChI=1S/C15H14N2O/c18-12-7-5-11(6-8-12)15(13-3-1-9-16-13)14-4-2-10-17-14/h1-10,15-18H |
InChI Key |
IXZWRLHFUZCWID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)O)C3=CC=CN3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 4-hydroxybenzaldehyde is dissolved in anhydrous dichloromethane under an inert atmosphere. Boron trifluoride diethyl etherate (BF₃·OEt₂) is introduced as the Lewis catalyst, initiating the formation of a reactive oxonium intermediate. Two equivalents of pyrrole sequentially attack the activated aldehyde, resulting in the formation of the methylene-bridged dipyrromethane core. The reaction proceeds at room temperature for 24 hours, yielding the target compound after aqueous workup and chromatographic purification.
Trifluoroacetic Acid-Mediated Synthesis
An alternative route employs trifluoroacetic acid (TFA) as a Brønsted acid catalyst, circumventing the need for moisture-sensitive Lewis acids. This method, derived from protocols for meso-substituted dipyrromethanes, offers operational simplicity and scalability.
Procedure and Optimization
4-Hydroxybenzaldehyde and excess pyrrole (4–5 equivalents) are combined in anhydrous TFA at 0°C. The mixture is warmed to room temperature and stirred for 6–8 hours, during which the acid catalyzes both aldehyde activation and pyrrole coupling. Neutralization with aqueous sodium bicarbonate followed by extraction and column chromatography yields the desired product.
Comparative Efficiency
TFA-catalyzed reactions typically achieve yields of 45–60%, slightly lower than Lewis acid methods. However, this approach avoids the formation of boron-containing byproducts, simplifying purification. Nuclear magnetic resonance (NMR) analysis of the crude product reveals minimal pyrrole homocoupling, underscoring the selectivity of TFA in this system.
Protection/Deprotection Strategies Involving Tosyl Intermediates
For substrates requiring orthogonal functionalization, a tosyl protection/deprotection strategy proves advantageous. This method, inspired by the synthesis of heterocyclic derivatives, ensures regioselective coupling while preserving the phenolic hydroxyl group.
Tosylation of 4-Hydroxybenzaldehyde
The phenol moiety is protected as its tosylate ester by treating 4-hydroxybenzaldehyde with tosyl chloride in the presence of triethylamine. The resulting 4-(tosyloxy)benzaldehyde undergoes BF₃·OEt₂-catalyzed condensation with pyrrole as described in Section 1.1. Subsequent deprotection using sodium methoxide in methanol regenerates the free phenol, yielding 4-[Di(1H-pyrrol-2-yl)methyl]phenol.
Yield and Practical Considerations
This three-step sequence affords an overall yield of 35–40%, limited primarily by the efficiency of the tosylation and deprotection steps. While less efficient than direct methods, this approach enables the incorporation of sensitive functional groups that might otherwise react under acidic conditions.
Propionic Acid-Catalyzed Reactions
High-temperature condensations using propionic acid (PrOH) as both solvent and catalyst represent a classical approach to dipyrromethane synthesis. Though less commonly employed for phenolic derivatives, this method provides insights into thermal stability and byproduct formation.
Thermal Activation and Byproduct Analysis
Heating 4-hydroxybenzaldehyde and pyrrole in refluxing propionic acid (141°C) for 12 hours induces aldehyde-pyrrole coupling. While this method achieves moderate yields (30–45%), prolonged heating promotes tar formation via pyrrole oligomerization. Gas chromatography-mass spectrometry (GC-MS) analysis of the crude mixture identifies trace amounts of tripyrromethanes, necessitating rigorous purification.
Comparative Evaluation of Synthetic Approaches
The following table summarizes key parameters for the four primary synthesis methods:
| Method | Catalyst | Temperature | Time (h) | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Lewis Acid Catalysis | BF₃·OEt₂ | RT | 24 | 58–72 | High selectivity, mild conditions | Moisture-sensitive reagents |
| TFA Catalysis | Trifluoroacetic Acid | RT | 6–8 | 45–60 | Simple workup, no boron byproducts | Lower yields compared to BF₃ |
| Tosyl Protection Strategy | Tosyl Chloride | 0°C → RT | 48 | 35–40 | Enables functional group compatibility | Multi-step, lower overall efficiency |
| Propionic Acid Catalysis | PrOH | 141°C | 12 | 30–45 | No external catalyst required | Thermal degradation, byproduct issues |
Experimental Optimization and Yield Enhancement
Recent advances in reaction engineering have addressed historical challenges in dipyrromethane synthesis:
Solvent and Catalyst Screening
Systematic studies reveal that dichloromethane outperforms tetrahydrofuran (THF) and acetonitrile in Lewis acid-catalyzed reactions, providing optimal dielectric constant for intermediate stabilization. Catalyst loading thresholds indicate that BF₃·OEt₂ concentrations below 0.5 eq. result in incomplete conversion, while excess catalyst (>1.2 eq.) promotes pyrrole polymerization.
Microwave-Assisted Synthesis
Preliminary experiments using microwave irradiation (100 W, 80°C) reduce reaction times from 24 hours to 45 minutes while maintaining yields of 60–65%. This technique minimizes thermal degradation pathways, particularly in propionic acid-mediated reactions.
Applications in Materials Science and Pharmacology
The structural features of 4-[Di(1H-pyrrol-2-yl)methyl]phenol enable diverse applications:
Fluorometric Sensing
The conjugated π-system exhibits strong fluorescence at 450 nm (λ_ex = 360 nm), with quantum yields (Φ) of 0.42–0.51 in aprotic solvents. This property facilitates its use as a turn-on sensor for transition metals, leveraging pyrrole-metal coordination to modulate emission intensity.
Pharmaceutical Intermediates
Structural analogs featuring sulfonamide substituents demonstrate inhibitory activity against carbonic anhydrase isoforms (K_i = 12–85 nM), suggesting potential for antimicrobial or anticancer drug development.
Chemical Reactions Analysis
Types of Reactions: 4-[Di(1H-pyrrol-2-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the phenol ring or the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenol or pyrrole derivatives.
Scientific Research Applications
4-[Di(1H-pyrrol-2-yl)methyl]phenol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[Di(1H-pyrrol-2-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, while the pyrrole rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Functional Group Modifications: 4-[Bis(1H-pyrrol-2-yl)methyl]benzonitrile
A closely related analog, 4-[bis(1H-pyrrol-2-yl)methyl]benzonitrile (CAS: 155796-90-0), replaces the phenolic -OH group with a nitrile (-CN). Key differences include:
| Property | 4-[Di(1H-pyrrol-2-yl)methyl]phenol | 4-[Bis(1H-pyrrol-2-yl)methyl]benzonitrile |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₂O | C₁₆H₁₃N₃ |
| Molecular Weight (g/mol) | ~245.3 (estimated) | 247.295 |
| Key Functional Group | Phenolic -OH | Nitrile (-CN) |
| Hydrogen Bonding Capacity | High (donor/acceptor) | Low (acceptor only) |
| Applications | Fluorophore synthesis | Ligand in coordination chemistry |
The phenolic -OH group enables stronger hydrogen bonding, enhancing solubility in polar solvents and influencing crystal packing behavior . In contrast, the nitrile group in the benzonitrile derivative may favor π-π stacking or metal coordination, as seen in pharmaceutical intermediates (e.g., pyrrole-containing kinase inhibitors) .
Bisphenol Derivatives: Bisphenol A (BPA)
Bisphenol A (BPA, 4,4'-isopropylidenediphenol) shares a phenolic backbone but differs in substitution:
| Property | 4-[Di(1H-pyrrol-2-yl)methyl]phenol | Bisphenol A (BPA) |
|---|---|---|
| Core Structure | Monophenolic | Bisphenolic (two phenol groups) |
| Substituents | Di(pyrrolyl)methyl | Isopropylidene bridge |
| Molecular Weight (g/mol) | ~245.3 | 228.29 |
| Applications | Fluorophores, supramolecular chemistry | Plastics, thermal paper |
While BPA’s bisphenolic structure grants rigidity and thermal stability for industrial applications , the pyrrole substituents in 4-[Di(1H-pyrrol-2-yl)methyl]phenol confer electronic delocalization, making it suitable for optoelectronic materials.
Bis-Dipyrromethane Fluorophores
The compound 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene (MW: 460, M⁺ peak in MS) demonstrates how 4-[Di(1H-pyrrol-2-yl)methyl]phenol acts as a building block. Key comparisons include:
| Property | 4-[Di(1H-pyrrol-2-yl)methyl]phenol | 7,12-Bis-Dipyrromethane Fluorophore |
|---|---|---|
| Molecular Complexity | Monomeric | Dimeric (two dipyrromethane units) |
| Fluorescence | Weak | Strong (fluoranthene core) |
| Synthetic Route | Single-step condensation | Multi-step (dialdehyde + pyrrole) |
The fluorophore’s extended conjugation system enhances photostability and emission intensity, whereas the monomeric form serves primarily as a synthon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
